Benzyl Alcohol

Lipophilicity Drug Design ADME Prediction

4-Cyclohexyl-3-(trifluoromethyl)benzyl alcohol (CAS 957205-23-1), systematically named Benzenemethanol, 4-cyclohexyl-3-(trifluoromethyl)-, is an aromatic primary alcohol with the molecular formula C14H17F3O and a molecular weight of 258.28 g/mol. The compound incorporates a cyclohexyl group at the para position and a trifluoromethyl substituent at the meta position relative to the hydroxymethyl moiety, creating a distinctive lipophilic–electronic profile.

Molecular Formula C7H8O
C7H8O
C6H5CH2OH
Molecular Weight 108.14 g/mol
CAS No. 957205-23-1
Cat. No. B3175477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Alcohol
CAS957205-23-1
Molecular FormulaC7H8O
C7H8O
C6H5CH2OH
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C(C=C2)CO)C(F)(F)F
InChIInChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyWVDDGKGOMKODPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
Soluble in water, ethanol and ether
In water, 42,900 mg/L at 25 °C
In water, 35,000 mg/L at 20 °C
Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone
One gram dissolves in 25 mL water;  one vol dissolves in 1.5 vols of 50% ethyl alcohol;  freely soluble in 50% alcohol;  miscible with absolute and 94% alcohol, ether, chloroform.
42.9 mg/mL at 25 °C
Solubility in water, g/100ml: 4
slightly soluble in water, soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-3-(trifluoromethyl)benzyl Alcohol (CAS 957205-23-1): Structural Identity, Physicochemical Signature, and Sourcing Relevance


4-Cyclohexyl-3-(trifluoromethyl)benzyl alcohol (CAS 957205-23-1), systematically named Benzenemethanol, 4-cyclohexyl-3-(trifluoromethyl)-, is an aromatic primary alcohol with the molecular formula C14H17F3O and a molecular weight of 258.28 g/mol . The compound incorporates a cyclohexyl group at the para position and a trifluoromethyl substituent at the meta position relative to the hydroxymethyl moiety, creating a distinctive lipophilic–electronic profile. Its predicted physicochemical properties include a boiling point of 323.6 ± 37.0 °C, density of 1.184 ± 0.06 g/cm³, an acid dissociation constant (pKa) of 14.15 ± 0.10, and a computed XLogP3 of 4.5 . This compound serves as the key benzylic alcohol intermediate in the industrial synthesis of Siponimod (BAF312, Mayzent®), providing the 4-cyclohexyl-3-(trifluoromethyl)benzyl fragment that is essential for the drug's S1P receptor subtype selectivity [1].

Why 4-Cyclohexyl-3-(trifluoromethyl)benzyl Alcohol Cannot Be Replaced by Generic Benzyl Alcohol or Simple Trifluoromethyl Analogs


Generic benzyl alcohol (CAS 100-51-6, XLogP3 = 1.1) and 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1, XLogP3 = 2.1) are orders of magnitude less lipophilic than the target compound (XLogP3 = 4.5) [1][2]. In the Siponimod pharmacophore, the cyclohexyl ring replacement of the terminal phenyl group increased S1P1 agonist potency more than 10-fold (EC50 from ~0.018 µM for the 2-thienyl/phenyl analogue to 0.0003 µM for the cyclohexyl analogue), while maintaining weak S1P3 activity (EC50 = 1.5 µM) – a selectivity window that simpler benzyl alcohols cannot achieve because they lack the steric bulk and hydrophobic surface required to simultaneously fill the deep hydrophobic pocket and orient the trifluoromethyl group for selective receptor engagement [3]. Direct procurement of unsubstituted benzyl alcohol or 4-(trifluoromethyl)benzyl alcohol would therefore preclude construction of the S1P1-selective pharmacophore validated in the approved drug Siponimod.

Quantitative Differentiation Evidence: 4-Cyclohexyl-3-(trifluoromethyl)benzyl Alcohol Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. 4-(Trifluoromethyl)benzyl Alcohol vs. Benzyl Alcohol

The target compound exhibits an XLogP3 of 4.5, which is 2.4 log units higher than 4-(trifluoromethyl)benzyl alcohol (XLogP3 = 2.1) and 3.4 log units higher than unsubstituted benzyl alcohol (XLogP3 = 1.1) [1]. This represents a >250-fold increase in octanol-water partition coefficient relative to benzyl alcohol. The stepwise increase in computed lipophilicity confirms that both the cyclohexyl and trifluoromethyl groups independently contribute to the compound's hydrophobic character.

Lipophilicity Drug Design ADME Prediction

Predicted Physicochemical Properties (Boiling Point, Density, pKa): Target Compound vs. 4-(Trifluoromethyl)benzyl Alcohol

The target compound has a predicted boiling point of 323.6 ± 37.0 °C, density of 1.184 ± 0.06 g/cm³, and pKa of 14.15 ± 0.10 . In comparison, 4-(trifluoromethyl)benzyl alcohol has a measured boiling point of 213.7 °C (at 760 mmHg) and density of 1.286 g/mL, with a reported pKa of 13.91 . The approximately 110 °C higher boiling point of the target compound reflects its substantially larger molecular weight (258.28 vs. 176.14 g/mol) and the additional cyclohexyl group, which introduces greater van der Waals surface area and polarizability.

Physicochemical Characterization Process Chemistry Purification

Pharmacophoric Impact: Cyclohexyl vs. Phenyl Substituent on S1P1 Agonist Potency and S1P3 Selectivity

In the Siponimod discovery program, the replacement of the terminal phenyl moiety with a cyclohexyl group (compound 20) produced a >10-fold increase in S1P1 agonist potency (EC50 = 0.0003 µM) compared to the phenyl analogue (compound 6, EC50 ~0.018 µM), while S1P3 activity remained comparably weak (EC50 = 1.5 µM for the cyclohexyl analogue vs. 5.9 µM for the thienyl comparator) [1]. This cyclohexyl-for-phenyl substitution is embodied in the 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol building block, which provides both the requisite cyclohexyl hydrophobicity and the 3-CF3 group that forces the terminal ring into a near-perpendicular orientation for optimal van der Waals interactions with Leu276 and Leu272 in the S1P1 binding pocket.

S1P Receptor Pharmacology Structure-Activity Relationship Medicinal Chemistry

Regioisomeric Specificity: 3-CF3,4-Cyclohexyl Substitution Pattern vs. 2-CF3,4-Cyclohexyl Regioisomer – Siponimod Synthetic Route Fidelity

The IUPAC name and CAS registry unambiguously specify the 3-(trifluoromethyl)-4-cyclohexyl substitution pattern; the regioisomer 4-cyclohexyl-2-(trifluoromethyl)benzyl alcohol (CAS 957207-43-1) carries the CF3 group at the ortho position relative to the hydroxymethyl . In the Siponimod synthetic route disclosed in patent WO2004103306 and subsequent process patents, the benzyl alcohol intermediate condenses with hydroxylamine to form the O-benzylhydroxylamine, which then couples to yield the (E)-benzyloxyimino pharmacophore [1]. The ortho-CF3 regioisomer (Siponimod Impurity 8-family) produces distinct impurity profiles during the oxime formation step and would lead to the wrong geometric isomer distribution, compromising both the (E)-configuration and the receptor-binding conformation of the final drug substance [2].

Regiochemistry Siponimod Intermediates Pharmaceutical Reference Standards

Commercial Purity and Regulatory Documentation: Target Compound as Siponimod Impurity 68 Reference Standard

The target compound is commercially available at ≥97% purity (HPLC) from multiple vendors, including as Siponimod Impurity 68 from SynZeal, which supplies it with a full Certificate of Analysis (CoA), detailed characterization data (NMR, MS, HPLC), and regulatory-compliant documentation for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. Aladdin Scientific offers the compound at 97% purity (catalog M635347) with XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area data from PubChem . In contrast, generic benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol are available at ≥99% purity but lack the Siponimod-specific impurity reference standard pedigree, traceability to pharmacopeial standards (USP/EP), and the documented synthetic route validation required for regulatory pharmaceutical intermediate procurement .

Pharmaceutical Reference Standards ANDA/DMF Documentation Quality Control

Procurement-Driven Application Scenarios for 4-Cyclohexyl-3-(trifluoromethyl)benzyl Alcohol (CAS 957205-23-1)


Siponimod (BAF312) API Manufacturing: Key Intermediate for Benzyloxyimino Fragment Construction

This compound is used as the alcohol component in the condensation with hydroxylamine to form O-(4-cyclohexyl-3-(trifluoromethyl)benzyl)hydroxylamine, which subsequently reacts with 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone to install the (E)-benzyloxyimino pharmacophore of Siponimod [1]. The specific 3-CF3,4-cyclohexyl pattern is mandatory for achieving the S1P1 agonist potency (EC50 = 0.39 nM for the final drug) and >1,000-fold selectivity over S1P3 [2]. No generic benzyl alcohol alternative can produce this pharmacophore.

Siponimod Impurity Reference Standard for Analytical Method Development and Quality Control

As Siponimod Impurity 68, this compound serves as a certified reference standard for HPLC method development, method validation (AMV), and quality control (QC) batch release testing in ANDA and commercial production environments [1]. Its regulatory-compliant characterization package (COA, NMR, MS, HPLC) enables identification, quantification, and control of this potential process impurity or degradation product in Siponimod drug substance.

Medicinal Chemistry SAR Studies on S1P Receptor Modulators Requiring Dual Cyclohexyl/Trifluoromethyl Substitution

In structure-activity relationship exploration of S1P1/S1P5 agonists, the 4-cyclohexyl-3-(trifluoromethyl)benzyl fragment provides a validated hydrophobic tail that optimizes interactions with the deep hydrophobic pocket of S1P1 (Leu276, Leu272) while the 3-CF3 group orients the terminal ring for selective binding [1]. The cyclohexyl substitution contributed a >10-fold potency gain over aromatic alternatives in the Siponimod discovery program, making this intermediate a privileged building block for second-generation S1P modulator libraries.

Process Chemistry Development and Scale-Up: Validated Synthetic Route with Chinese Patent Documentation

A dedicated Chinese patent (CN115784839A) describes a preparation method starting from 3-trifluoromethyl-4-bromobenzonitrile via hydrolysis, esterification, Heck coupling, hydrogenation, and ester reduction to afford the target compound [1]. This documented route provides process chemists with a reproducible, patent-disclosed synthetic pathway, facilitating technology transfer, process optimization, and regulatory filing for commercial-scale manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl Alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.